molecular formula C9H7N3O2S2 B2616804 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899977-19-6

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No.: B2616804
CAS No.: 899977-19-6
M. Wt: 253.29
InChI Key: GGSIDIYHASZLPK-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide and subsequent cyclization to form the benzothiadiazine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile has several scientific research applications, including:

Comparison with Similar Compounds

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c10-5-6-15-9-11-7-3-1-2-4-8(7)16(13,14)12-9/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSIDIYHASZLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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